

CNDP2 enzyme N-Lactoyl-Leucine biosynthesis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-Lactoyl-Leucine

CAS No.: 210769-82-7

Cat. No.: S6901495

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CNDP2 Enzyme Fundamentals

Cytosolic nonspecific dipeptidase 2 (CNDP2) is a member of the M20 family of metallopeptidases and functions as a homodimer [1]. Initially characterized for its dipeptide-hydrolyzing activity, a key discovery revealed that **CNDP2 catalyzes the condensation of lactate with amino acids to form N-lactoyl-amino acids (Lac-AAs) via a process of reverse proteolysis** [2]. This reversible reaction establishes an equilibrium between the constituent amino acids, lactate, and the resulting Lac-AA product [2] [3].

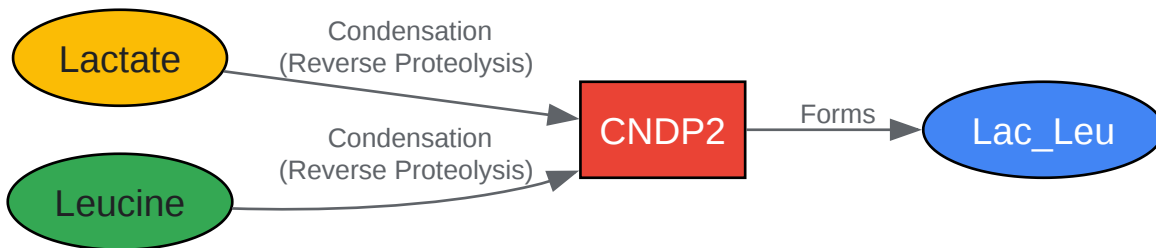
The table below summarizes the core biochemical characteristics of CNDP2.

Property	Description
Gene Name	CNDP2 (Carnosine Dipeptidase 2)
Protein Family	M20A metallopeptidases [4] [1]
Quaternary Structure	Homodimer [1]
Cofactor Requirement	Divalent metal ions (Mn^{2+} or Zn^{2+}) for catalytic activity [1]
Primary Catalytic Activity	Reversible synthesis/hydrolysis of dipeptides and pseudodipeptides [2]
Key Products	N-Lactoyl-Amino Acids (Lac-AAs), including N-Lactoyl-Leucine [5] [2]

Property	Description
Subcellular Localization	Cytosol and nucleoplasm [1]

Biosynthesis of N-Lactoyl-Leucine

The biosynthesis of **N-Lactoyl-Leucine** is a direct result of CNDP2's reverse proteolysis activity. The reaction involves a nucleophilic attack by the amino group of leucine on the carbonyl carbon of lactate, forming a peptide bond and releasing a water molecule. High intracellular concentrations of the precursors, lactate and leucine, drive this otherwise thermodynamically unfavorable reaction forward [5] [3].



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*CNDP2 catalyzes **N-Lactoyl-Leucine** formation from lactate and leucine.*

Experimental Evidence and Validation

The role of CNDP2 in Lac-AA biosynthesis has been validated through multiple rigorous experimental approaches.

In Vitro Enzymatic Assays

The foundational evidence comes from incubating recombinant human CNDP2 with lactate and amino acid substrates. **CNDP2 catalyzes the formation of N-Lactoyl-Phenylalanine (Lac-Phe) from lactate and phenylalanine**, establishing its direct role in synthesis [2]. This activity is dependent on the presence of the active enzyme and follows Michaelis-Menten kinetics [2].

Genetic Models (Knockout Studies)

Studies in *Cndp2* knockout mice provide compelling *in vivo* evidence. **Genetic ablation of Cndp2 leads to a significant reduction in circulating levels of Lac-Phe**, confirming that CNDP2 is a principal, though likely not the only, enzyme responsible for its basal and exercise-induced production *in vivo* [5] [3].

Metabolomic Identification

Advanced untargeted metabolomics has been crucial for discovering and characterizing Lac-AAAs. Initially misannotated in databases, compounds like **N-Lactoyl-Leucine** were correctly identified by:

- **Purification and NMR:** Determining the precise chemical structure [2].
- **Fragmentation Pattern Matching:** Using high-resolution mass spectrometry to identify related family members based on structural similarities [2].
- **Synthetic Standard Comparison:** Co-elution and identical fragmentation patterns with chemically synthesized **N-Lactoyl-Leucine** confirm its identity in biological samples [5].

Core Experimental Protocols

To investigate CNDP2's activity and Lac-AA formation, you can adapt the following foundational protocols from the literature.

Protocol 1: In Vitro CNDP2 Enzymatic Activity Assay

This protocol measures CNDP2's ability to synthesize Lac-AAAs in a cell-free system [2].

- **Key Reagents:** Purified/recombinant CNDP2 protein, L-Lactate, L-Amino Acids (e.g., Leucine, Phenylalanine), reaction buffer (e.g., PBS, Tris-HCl).
- **Procedure:**
 - Prepare a reaction mixture containing relevant buffers, CNDP2 enzyme, and substrates (lactate and target amino acid).
 - Incubate the mixture at a physiologically relevant temperature (e.g., 37°C).
 - Terminate the reaction at specific time points (e.g., by adding an organic solvent like methanol).
 - Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the target Lac-AA (e.g., **N-Lactoyl-Leucine**).

- **Controls:** Include negative controls without the enzyme or without substrates to account for non-enzymatic background formation.

Protocol 2: Validating CNDP2 Dependence in Cell Culture

This method uses genetic manipulation in cell lines to establish a causal link between CNDP2 and Lac-AA levels [6].

- **Key Reagents:** Cell lines (e.g., HEK293, cancer cell lines), CNDP2-specific siRNA or shRNA, CNDP2 overexpression plasmid, lactate.
- **Procedure:**
 - Genetically manipulate CNDP2 expression in your chosen cell line (knockdown via siRNA/shRNA or overexpression via plasmid transfection).
 - Treat the cells with a physiological concentration of lactate (e.g., 20 mM) to stimulate Lac-AA production [6].
 - Collect conditioned cell culture media after a set incubation period.
 - Use LC-MS to measure and compare the levels of secreted Lac-AAs (like **N-Lactoyl-Leucine**) between control and CNDP2-manipulated cells.
- **Validation:** Confirm CNDP2 knockdown or overexpression efficiency using Western Blot or Q-RT-PCR.

Functional Significance and Research Applications

Understanding CNDP2's function is critical as its products, Lac-AAs, are emerging as important signaling molecules with diverse physiological and pathological roles.

- **Metabolic Regulation:** **N-Lactoyl-Phenylalanine (Lac-Phe)** is the most abundant exercise-induced Lac-AA and has been identified as a circulating appetite-suppressing signal, influencing energy balance and obesity [7] [5] [3].
- **Cancer Biology:** CNDP2 exhibits context-dependent roles in tumors. It can act as a **tumor suppressor in gastric cancer and clear cell renal cell carcinoma (ccRCC)**. In ccRCC, high CNDP2 expression allows lactate to deplete intracellular amino acids, inhibiting the mTORC1 signaling pathway and cancer cell proliferation [8] [6].
- **Biomarker Potential:** Serum levels of Lac-AAs, including **N-Lactoyl-Leucine**, are correlated with lactate and amino acid precursor levels. They are being investigated as **potential biomarkers for differentiating exercise response efficacy and may indicate rapid muscle fatigue** [9].

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To cite this document: Smolecule. [CNDP2 enzyme N-Lactoyl-Leucine biosynthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b6901495#cndp2-enzyme-n-lactoyl-leucine-biosynthesis>]

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